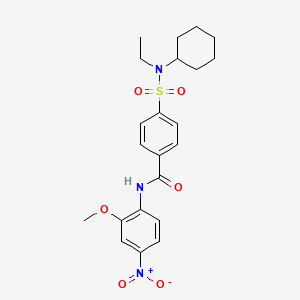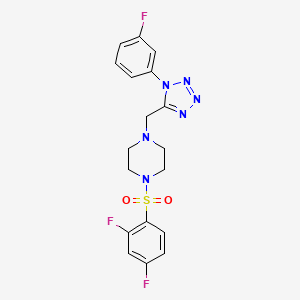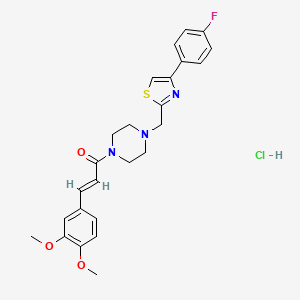![molecular formula C18H18N2O3S B2703856 3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one CAS No. 361150-63-2](/img/structure/B2703856.png)
3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it contains a quinazolinone structure, which is a class of organic compounds with a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
A novel quinazoline derivative was synthesized and characterized through various techniques, revealing insights into its molecular stability due to intra and intermolecular interactions. These findings were supported by theoretical quantum chemical calculations, which further elucidated the electrostatic potential map, nonlinear optical properties, and molecular docking with antimicrobial receptor proteins (Gandhi et al., 2020).
Antibacterial Evaluation
In another study, quinazolin-4(3H)-one derivatives demonstrated good antimicrobial activities, showcasing the compound's potential in developing new antibacterial agents. This was achieved through a synthetic approach under various conditions, highlighting the structure-activity relationship (Mohammadi, Ahdenov, & Abolhasani Sooki, 2017).
Antioxidant Properties
Quinazolinones were evaluated for their antioxidant properties, identifying structure–antioxidant activity relationships among derivatives. This research underscores the compound's potential as a potent antioxidant with promising metal-chelating properties, contributing to the understanding of quinazolinone's bioactivity (Mravljak et al., 2021).
Antineoplastic Properties
A study exploring the synthesis of quinazolin-4(3H)-one derivatives revealed their antineoplastic properties, providing a foundation for future research into their potential as cancer therapeutics. This emphasizes the compound's utility in medicinal chemistry and drug development (Markosyan et al., 2014).
Antihyperglycemic Evaluation
Research on quinazolin-4(3H)-one derivatives also delved into their antihyperglycemic effects, marking an important step towards developing new treatments for diabetes. The study highlights the significance of structural modifications to enhance biological activity (Deshmukh et al., 2017).
Anti-HIV, Antibacterial, and Antifungal Activities
The synthesized 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones were investigated for their antimicrobial and anti-HIV activities. This highlights the broad-spectrum potential of quinazolin-4(3H)-one derivatives in combating various pathogens (Alagarsamy et al., 2004).
Zukünftige Richtungen
The future directions for research on “3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one” could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could be a promising candidate for further study .
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-15-8-7-12(11-16(15)23-2)9-10-20-17(21)13-5-3-4-6-14(13)19-18(20)24/h3-8,11H,9-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPDQPJQSCAGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2703776.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2703780.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)
![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)

![4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B2703791.png)
![Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2703792.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2703796.png)
